molecular formula C8H9NO3 B1602030 Ethyl 3-hydroxypicolinate CAS No. 73406-50-5

Ethyl 3-hydroxypicolinate

Cat. No. B1602030
CAS RN: 73406-50-5
M. Wt: 167.16 g/mol
InChI Key: NNYREQBXDUEBDD-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxypicolinate is a chemical compound with the molecular formula C8H9NO3 . It is used in various chemical reactions and can be obtained from certain manufacturers .


Synthesis Analysis

The synthesis of Ethyl 3-hydroxypicolinate involves the reaction of 3-hydroxypyridine-2-carboxylic acid with ethanol in the presence of sulfuric acid . The reaction is carried out at reflux conditions for several days. After cooling, the mixture is concentrated and diluted with ethyl acetate and water. The organic layers are then separated, washed, and dried to obtain Ethyl 3-hydroxypicolinate .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxypicolinate consists of a pyridine ring substituted with a hydroxy group at the 3-position and an ethyl ester at the 2-position . The molecular weight of the compound is 167.16 .

Scientific Research Applications

Chemical Synthesis

Ethyl 3-hydroxypicolinate is used in various areas of research including chemical synthesis . It can serve as a building block in the synthesis of more complex molecules.

Chromatography

In the field of chromatography, Ethyl 3-hydroxypicolinate can be used as a standard or reference compound . It helps in the identification and quantification of other substances in a mixture.

Analytical Chemistry

Ethyl 3-hydroxypicolinate can be used in analytical chemistry . It can be used in the development and validation of analytical methods.

Material Science

In material science, Ethyl 3-hydroxypicolinate might be used in the synthesis of new materials . Its properties could influence the characteristics of the resulting material.

Life Science Research

Ethyl 3-hydroxypicolinate can be used in life science research . It might be used in the study of biological systems or in the development of new drugs.

Biopharma Production

In biopharma production, Ethyl 3-hydroxypicolinate could potentially be used in the synthesis of pharmaceuticals . Its properties might influence the efficacy and safety of the resulting product.

Safety and Hazards

Ethyl 3-hydroxypicolinate is classified under the GHS07 hazard class . It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

While specific future directions for Ethyl 3-hydroxypicolinate are not mentioned in the literature, there is a general interest in the development of new synthetic strategies and applications for compounds with similar structures. For example, there is ongoing research into the synthesis of diverse biologically relevant heterocycles using compounds like 2-naphthol . Such research could potentially include Ethyl 3-hydroxypicolinate in the future.

Mechanism of Action

Target of Action

Ethyl 3-hydroxypicolinate is a chemical compound with the molecular formula C8H9NO3 . The primary targets of this compound are currently unknown. This is an area of ongoing research, and more studies are needed to identify its specific targets and their roles in biological systems.

Biochemical Pathways

It’s worth noting that 3-hydroxypicolinic acid, a related compound, is an important pyridine building block of bacterial secondary metabolites . The enzymatic mechanism underlying the biosynthesis of 3-Hydroxypicolinic acid has been elucidated , which might provide some clues about the potential pathways affected by Ethyl 3-hydroxypicolinate.

properties

IUPAC Name

ethyl 3-hydroxypyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-12-8(11)7-6(10)4-3-5-9-7/h3-5,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNYREQBXDUEBDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567927
Record name Ethyl 3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxypicolinate

CAS RN

73406-50-5
Record name Ethyl 3-hydroxypyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 73406-50-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

3-Hydroxypicolinic acid (12.5 g, 900 mmol) was suspended in a mixture of ethanol (300 ml) and benzene (100 ml). Sulfuric acid (5 ml) was added and the reaction mixture was heated at reflux with azeotropic removal of water via Dean Stark trap. After the reaction was complete, the organics were removed in vacuo. The residue was dissolved in water, basified with sodium carbonate and extracted with ethyl acetate. The ethyl acetate layer was dried over magnesium sulfate, concentrated in vacuo to give ethyl 3-hydroxypicolinate (15 g).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a stirred solution of 5.0 g (36 mmol) of 3-hydroxylpicolinic acid in 120 mL ethanol and 40 ml benzene was added 2.0 ml of 98% sulfuric acid. The reaction was refluxed for 40 h. After the solvents were evaporated, the residue was dissolved in 100 ml of water, neutralized with saturated sodium bicarbonate solution and extracted with dichloromethane 3 times. The combined organics were dried over magnesium sulfate, filtered and evaporated in vacuo to afford 3.5 g (58% yield) of the title compound as a brown residue that was used without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Yield
58%

Synthesis routes and methods III

Procedure details

3-Hydroxy-picolinic acid (15.6 g, 42.1 mmol), ethanol (360 mL), benzene (100 mL) and 98% sulfuric acid (6 mL) were heated under reflux for 40 h. After evaporation of the ethanol and benzene, the residue was dissolved in water, neutralized with sodium bicarbonate, and extracted with chloroform. The organic layer was dried (MgSO4), filtered, and then the solvent was evaporated to give ethyl 3-hydroxy-picolinate as a brown oily residue (11.0 g).
Quantity
15.6 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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